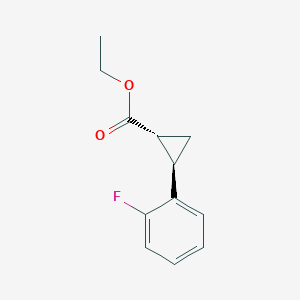
Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate is a specialized and versatile chemical compound characterized by its unique cyclopropane structure and fluorophenyl substituent. This compound, with the CAS number 928054-48-2, holds immense potential for researchers and scientists across various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate typically involves the reaction of ethyl diazoacetate with 2-fluorophenyl-substituted alkenes under acidic or basic conditions. The reaction is catalyzed by transition metals such as rhodium or copper to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of 2-(2-Fluorophenyl)cyclopropanecarboxylic acid.
Reduction: Formation of Ethyl trans-2-(2-Fluorophenyl)cyclopropanol.
Substitution: Formation of halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Employed in the development of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism by which Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate exerts its effects involves the interaction with specific molecular targets and pathways. The cyclopropane ring’s strain energy makes it highly reactive, allowing it to participate in various biochemical reactions. The fluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, facilitating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-formyl-1-cyclopropanecarboxylate
- Ethyl cyclopropanecarboxylate
- Ethyl diazoacetate
Uniqueness
Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate is unique due to its fluorophenyl substituent, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and industrial applications .
Eigenschaften
Molekularformel |
C12H13FO2 |
|---|---|
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
ethyl (1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13FO2/c1-2-15-12(14)10-7-9(10)8-5-3-4-6-11(8)13/h3-6,9-10H,2,7H2,1H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
KVUOSEPUSAHMKX-VHSXEESVSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2F |
Kanonische SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


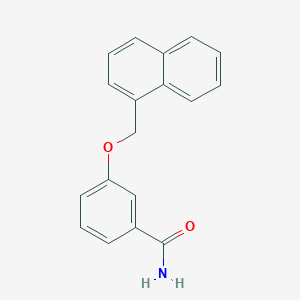
![6-(3,4-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364456.png)
![N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13364459.png)
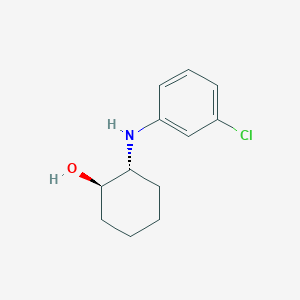
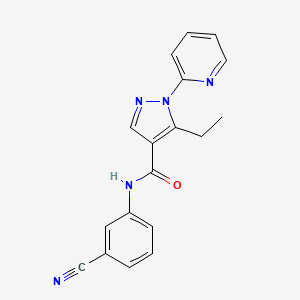

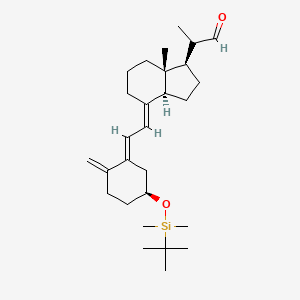
![methyl 3-{[(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B13364503.png)
![3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13364506.png)
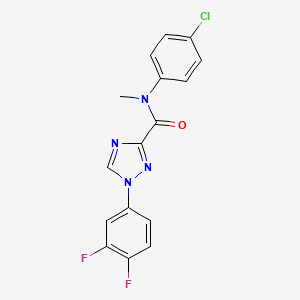
![Methyl 1-[(2-fluorophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13364536.png)

![methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13364550.png)
![3-[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364554.png)
